![molecular formula C9H9N3OS2 B1617711 5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 68161-58-0](/img/structure/B1617711.png)
5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol
Overview
Description
5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
For instance, some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Biochemical Pathways
This inhibition can disrupt the pH balance necessary for the survival of certain bacteria, such as Helicobacter pylori .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-methoxyaniline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Halogenated Derivatives: Formed through substitution reactions.
Cyclized Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Shares a similar thiadiazole core but lacks the methoxyphenyl group.
3-Methoxyphenyl-1,3,4-thiadiazole: Similar structure but lacks the amino and thiol groups.
Uniqueness
5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to the presence of both the methoxyphenyl and thiol groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential therapeutic applications .
Biological Activity
5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Biological Activity Overview
1,3,4-Thiadiazole derivatives have been extensively studied for various biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The presence of the thiadiazole ring is crucial for these activities due to its unique electronic properties and ability to interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds with substitutions at the C-5 position of the thiadiazole ring have shown moderate to significant antibacterial and antifungal activities against various strains:
- Gram-positive bacteria: Staphylococcus aureus, Bacillus cereus
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
- Fungi: Aspergillus niger, Candida albicans
In one study, a derivative exhibiting a minimum inhibitory concentration (MIC) of 32.6 μg/mL was found to be more effective than standard antifungal agents such as itraconazole (MIC = 47.5 μg/mL) .
Anticancer Activity
The anticancer potential of this compound has been documented in various studies. The compound's structure allows it to interact with cellular pathways involved in cancer progression. For example:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through interactions with specific proteins or pathways. Studies have shown that certain thiadiazole derivatives can inhibit cell proliferation in cancer cell lines such as A-431 and Jurkat .
- Case Study: In a synthesis study involving related thiadiazole derivatives, compounds were shown to exhibit IC50 values less than that of doxorubicin against human glioblastoma cells .
Neuroprotective Effects
The neuroprotective properties of 1,3,4-thiadiazoles have also been explored. In particular:
- Animal Models: Studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models demonstrated that certain derivatives provide significant protection against seizures at doses as low as 100 mg/kg without notable toxicity .
Table 1: Biological Activities of this compound
Case Studies
- Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various pathogens. The results indicated that substitutions at the C-5 position significantly enhanced antimicrobial efficacy.
- Anticancer Research : A study focusing on the cytotoxic effects of thiadiazole derivatives on glioblastoma cells revealed promising results with several compounds demonstrating lower IC50 values compared to standard treatments.
Properties
IUPAC Name |
5-(3-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-13-7-4-2-3-6(5-7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKHRAMZDCFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351757 | |
Record name | 5-(3-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68161-58-0 | |
Record name | 5-(3-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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